molecular formula C21H23N3O3S2 B2450773 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 896676-63-4

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2450773
CAS No.: 896676-63-4
M. Wt: 429.55
InChI Key: AIWWCILSCCHDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [Source] . DYRK1A is a protein kinase encoded by a gene on chromosome 21 that is implicated in the pathogenesis of Down syndrome and has garnered significant interest for its role in neurological development and function [Source] . Consequently, this compound serves as a critical pharmacological tool for investigating DYRK1A's function in tau phosphorylation, beta-amyloid production, and neuronal differentiation, thereby providing a research pathway for understanding and potentially targeting the underlying mechanisms of neurodegenerative conditions such as Alzheimer's disease [Source] . Its high selectivity profile makes it particularly valuable for dissecting complex kinase signaling cascades in cellular and animal models of cognitive dysfunction, offering researchers a precise means to probe the therapeutic potential of DYRK1A inhibition.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)22-21(28-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWWCILSCCHDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the dimethyl groups at the 5 and 7 positions. The piperidin-1-ylsulfonyl group is then attached to the benzamide moiety through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiazole ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe or bioimaging agent due to its unique structural properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes, receptors, or other proteins, modulating their activity. The piperidin-1-ylsulfonyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzothiazolium iodide: Shares the benzothiazole core but differs in its substituents and overall structure.

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Similar in having a benzothiazole-related structure but with different functional groups.

Uniqueness

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core, known for its biological activity, and a piperidin-1-ylsulfonyl group that enhances solubility and reactivity. The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzothiazole ring through cyclization of 2-aminothiophenol with aldehydes or ketones.
  • Step 2: Introduction of dimethyl groups at positions 5 and 7.
  • Step 3: Attachment of the piperidin-1-ylsulfonyl group via sulfonylation reactions.

This synthetic route ensures high yields and purity, making it suitable for further biological evaluations.

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor activity. For instance, studies on related benzothiazole derivatives have shown:

  • In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines (A549, HCC827, NCI-H358).
  • Compounds were tested using both 2D and 3D assay formats to assess their efficacy against lung cancer cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
Compound AA5492.12 ± 0.214.01 ± 0.95
Compound BHCC8275.13 ± 0.977.02 ± 3.25
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01

These findings suggest that the compound could be a candidate for further development as an antitumor agent .

Antimicrobial Activity

The compound shows potential antimicrobial properties based on structural similarities with other bioactive benzothiazoles:

  • Preliminary tests indicate moderate to strong activity against several bacterial strains.
  • The presence of specific functional groups enhances interaction with microbial targets.

Table 2: Antimicrobial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to Moderate

This antimicrobial profile supports its exploration in infectious disease treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The benzo[d]thiazole core interacts with enzymes and receptors, modulating their activity.
  • The piperidin-1-ylsulfonyl group enhances binding affinity, facilitating transport across cell membranes.

These interactions may lead to the stabilization of compound-protein complexes, thereby enhancing biological efficacy .

4. Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Studies:
    • A study evaluated the compound's effects on lung cancer cell lines, demonstrating significant cytotoxicity while maintaining lower toxicity towards normal fibroblast cells.
  • Antimicrobial Efficacy:
    • Research indicated that derivatives exhibited varying degrees of antibacterial activity, suggesting that modifications could enhance efficacy against resistant strains.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the benzothiazole ring appear as distinct singlets (δ 7.2–8.5 ppm), while piperidine protons show multiplet signals (δ 1.5–3.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₄N₃O₃S₂: 430.12) .
  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .

How can reaction conditions be optimized to improve the yield of this compound?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane reduces side reactions .
  • Temperature control : Maintain 0–5°C during coupling to prevent racemization; reflux for cyclization steps .
  • Inert atmosphere : Use nitrogen/argon to protect sulfonamide and benzothiazole moieties from oxidation .

What strategies resolve contradictory bioactivity data across different studies?

Q. Advanced

  • Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism .
  • Assay standardization : Replicate assays (e.g., MTT vs. SRB) under identical conditions. For example, IC₅₀ discrepancies in cancer cell lines (e.g., MCF-7 vs. HEPG-2) may stem from differential membrane permeability .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via enzyme inhibition assays .

What in vitro assays are used to evaluate its anticancer potential?

Q. Basic

  • MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., IC₅₀ < 10 µM in HA22T liver cancer cells) .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .
  • Cell cycle analysis : Propidium iodide staining to identify G1/S arrest .

How does the sulfonamide moiety influence its biological activity?

Q. Advanced

  • Target binding : The sulfonamide group enhances hydrogen bonding with enzymes (e.g., carbonic anhydrase IX in hypoxic tumors) .
  • SAR studies : Modifying the piperidine substituent (e.g., methyl vs. ethyl) alters logP and membrane permeability, impacting cytotoxicity .
  • Comparative studies : Analogues lacking the sulfonamide show reduced activity, confirming its role in target specificity .

What are the stability considerations under different pH and temperature conditions?

Q. Basic

  • pH stability : Degrades rapidly in acidic conditions (pH < 3) due to sulfonamide hydrolysis; stable at physiological pH (7.4) for 24 hours .
  • Thermal stability : Decomposes above 150°C; store at –20°C in desiccated environments .

How to design experiments to elucidate its mechanism of action?

Q. Advanced

  • Molecular docking : Predict interactions with targets like EGFR or tubulin using AutoDock Vina; validate via SPR (surface plasmon resonance) .
  • Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
  • Knockdown models : CRISPR/Cas9 gene editing to confirm target dependency (e.g., depleting carbonic anhydrase IX to assess resistance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.